molecular formula C12H14Cl2N2O2 B11834509 (S)-Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride

(S)-Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride

Cat. No.: B11834509
M. Wt: 289.15 g/mol
InChI Key: XOQKENHRNHNTOV-MERQFXBCSA-N
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Description

(S)-Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroindole and ethyl glycinate.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines.

Scientific Research Applications

(S)-Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride
  • (S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride

Uniqueness

(S)-Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-(5-chloro-1H-indol-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H13ClN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1

InChI Key

XOQKENHRNHNTOV-MERQFXBCSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)Cl)N.Cl

Canonical SMILES

CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Cl)N.Cl

Origin of Product

United States

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